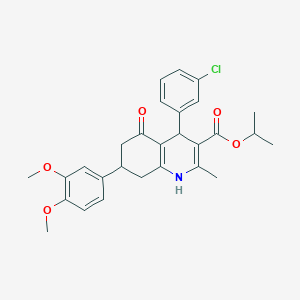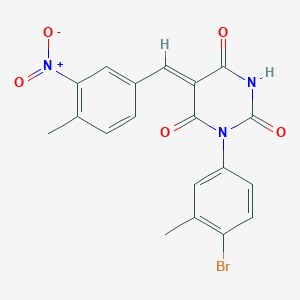![molecular formula C25H23BrN4O4S B11639338 ethyl N-[(5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11639338.png)
ethyl N-[(5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
乙基 N-[(5-{4-[(3-溴苯基)氨基]酞嗪-1-基}-2-甲基苯基)磺酰基]甘氨酸酯是一种复杂的复杂有机化合物,其特征在于酞嗪核心,溴苯基和磺酰基甘氨酸酯部分。
准备方法
合成路线和反应条件
乙基 N-[(5-{4-[(3-溴苯基)氨基]酞嗪-1-基}-2-甲基苯基)磺酰基]甘氨酸酯的合成通常涉及多步有机反应。一种常见的方法是从合适的苯基前体的溴化开始,然后胺化引入氨基。然后通过环化反应构建酞嗪核心。最后一步涉及磺酰化和酯化以产生目标化合物。
工业生产方法
该化合物的工业生产可能涉及合成路线的优化,以最大程度地提高产率并降低成本。这可能包括在某些步骤中使用连续流动反应器,以及开发有效的纯化方法以确保最终产品的纯度高。
化学反应分析
反应类型
乙基 N-[(5-{4-[(3-溴苯基)氨基]酞嗪-1-基}-2-甲基苯基)磺酰基]甘氨酸酯可以发生多种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于去除某些官能团或降低化合物的氧化态。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 还原剂如氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄) 通常使用。
取代: 胺,硫醇和醇盐等亲核试剂可用于取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能产生羟基化的衍生物,而取代反应可以根据所用亲核试剂引入各种官能团。
科学研究应用
乙基 N-[(5-{4-[(3-溴苯基)氨基]酞嗪-1-基}-2-甲基苯基)磺酰基]甘氨酸酯在科学研究中有多种应用:
化学: 它可以用作合成更复杂分子的构建模块。
生物学: 该化合物可能具有作为生化探针或作为生物活性分子的前体的潜力。
医学: 对其药理特性的研究可能会导致开发新的治疗剂。
工业: 它可能在开发具有特定性能的新材料中找到用途,例如聚合物或涂层。
作用机制
乙基 N-[(5-{4-[(3-溴苯基)氨基]酞嗪-1-基}-2-甲基苯基)磺酰基]甘氨酸酯的作用机制取决于其具体应用。在生物学环境中,它可能与特定的分子靶标(如酶或受体)相互作用,调节它们的活性。所涉及的确切途径将需要详细的生化研究来阐明。
相似化合物的比较
乙基 N-[(5-{4-[(3-溴苯基)氨基]酞嗪-1-基}-2-甲基苯基)磺酰基]甘氨酸酯可以与具有类似结构特征或官能团的其他化合物进行比较。一些类似的化合物包括:
酞嗪衍生物: 这些化合物共享酞嗪核心,可能具有相似的化学性质。
溴苯基化合物: 具有溴苯基的化合物可以发生类似的取代反应。
磺酰基甘氨酸酯: 这些化合物共享磺酰基甘氨酸酯部分,可能具有相似的反应性。
乙基 N-[(5-{4-[(3-溴苯基)氨基]酞嗪-1-基}-2-甲基苯基)磺酰基]甘氨酸酯的独特之处在于其官能团的特定组合,这可以赋予独特的化学和生物学特性。
属性
分子式 |
C25H23BrN4O4S |
|---|---|
分子量 |
555.4 g/mol |
IUPAC 名称 |
ethyl 2-[[5-[4-(3-bromoanilino)phthalazin-1-yl]-2-methylphenyl]sulfonylamino]acetate |
InChI |
InChI=1S/C25H23BrN4O4S/c1-3-34-23(31)15-27-35(32,33)22-13-17(12-11-16(22)2)24-20-9-4-5-10-21(20)25(30-29-24)28-19-8-6-7-18(26)14-19/h4-14,27H,3,15H2,1-2H3,(H,28,30) |
InChI 键 |
YLBYINCLGLVTMJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-{2-methyl-5-[4-(phenylamino)phthalazin-1-YL]benzenesulfonamido}acetate](/img/structure/B11639269.png)
![ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11639272.png)
![4-{(Z)-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl morpholine-4-carboxylate](/img/structure/B11639274.png)
![5-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B11639276.png)
![3-[5-(4-Bromo-phenyl)-furan-2-yl]-2-cyano-acrylic acid ethyl ester](/img/structure/B11639280.png)
![(2E,5E)-2-[(4-fluorophenyl)imino]-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B11639286.png)
![methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639292.png)
![5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11639294.png)
![(5Z)-1-(3-Ethoxyphenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11639305.png)



![2-[4-({4-[3-(diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide](/img/structure/B11639342.png)
